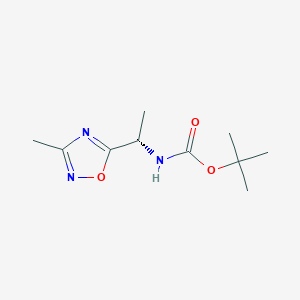
tert-Butyl (S)-(1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The compound features a tert-butyl group, which is known for its steric bulk and stability, making it a valuable moiety in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form an isocyanate derivative. The isocyanate is then trapped by an amine to yield the desired carbamate .
Industrial Production Methods: Industrial production of tert-butyl carbamates often employs similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl carbamates can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction of tert-butyl carbamates can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd-C) or other reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions involving tert-butyl carbamates often use nucleophiles such as amines or alcohols under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Pd-C, LiAlH₄
Substitution: Amines, alcohols, bases like sodium hydroxide (NaOH)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl carbamates are widely used as protecting groups for amines in organic synthesis. They are particularly useful in peptide synthesis, where they protect the amino group from unwanted reactions .
Biology: In biological research, tert-butyl carbamates are used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions.
Industry: In the industrial sector, tert-butyl carbamates are used in the synthesis of various chemicals, including agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl carbamates involves the formation of a stable carbamate linkage, which can be cleaved under specific conditions. The tert-butyl group provides steric hindrance, protecting the carbamate from premature hydrolysis. The cleavage of the carbamate group typically occurs under acidic conditions, leading to the release of the active amine .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl carbanilate
- tert-Butyl (4-bromobenzyl)carbamate
Comparison: tert-Butyl (S)-(1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)carbamate is unique due to the presence of the 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl group, which imparts specific chemical properties and reactivity. Compared to other tert-butyl carbamates, this compound may exhibit different reactivity patterns and stability due to the influence of the oxadiazole ring .
Properties
Molecular Formula |
C10H17N3O3 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H17N3O3/c1-6(8-12-7(2)13-16-8)11-9(14)15-10(3,4)5/h6H,1-5H3,(H,11,14)/t6-/m0/s1 |
InChI Key |
KRZNFMNCDPFVSA-LURJTMIESA-N |
Isomeric SMILES |
CC1=NOC(=N1)[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=NOC(=N1)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















